molecular formula C22H21N3O3S B7751579 butyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate

butyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate

Cat. No.: B7751579
M. Wt: 407.5 g/mol
InChI Key: OVJJMVCUEJLEQI-UHFFFAOYSA-N
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Description

Butyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate is a complex organic compound that features a combination of benzothiazole, pyrrole, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.

    Construction of the Pyrrole Ring: The pyrrole ring is often constructed via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Coupling Reactions: The benzothiazole and pyrrole intermediates are then coupled through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: Finally, the benzoate ester is formed by reacting the carboxylic acid with butanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group in the compound can undergo oxidation to form nitro derivatives.

    Reduction: The carbonyl group in the pyrrole ring can be reduced to form alcohol derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal ions.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Its structural features make it a potential candidate for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

Industry

    Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism by which butyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety can interact with the active sites of enzymes, inhibiting their activity. The pyrrole ring can participate in π-π stacking interactions with aromatic amino acids in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Butyl 4-aminobenzoate: Similar ester structure but lacks the benzothiazole and pyrrole rings.

    2-arylbenzothiazoles: Share the benzothiazole moiety but differ in the substituents on the aromatic ring.

    Pyrrole-2-carboxylates: Contain the pyrrole ring but lack the benzothiazole and benzoate groups.

Uniqueness

Butyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate is unique due to its combination of benzothiazole, pyrrole, and benzoate moieties, which confer a distinct set of chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

butyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-2-3-12-28-22(27)14-8-10-15(11-9-14)25-13-17(26)19(20(25)23)21-24-16-6-4-5-7-18(16)29-21/h4-11H,2-3,12-13,23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJJMVCUEJLEQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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